N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide
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Overview
Description
N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 2-Benzyl-4-chlorophenol
Uniqueness
N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide is unique due to its specific structural features, such as the presence of both benzyl and sulfonamide groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C22H21ClN2O4S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-benzyl-2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-20-11-13-21(14-12-20)30(27,28)25(19-9-7-18(23)8-10-19)16-22(26)24-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,24,26) |
InChI Key |
WYXVGFGZWCQSBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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